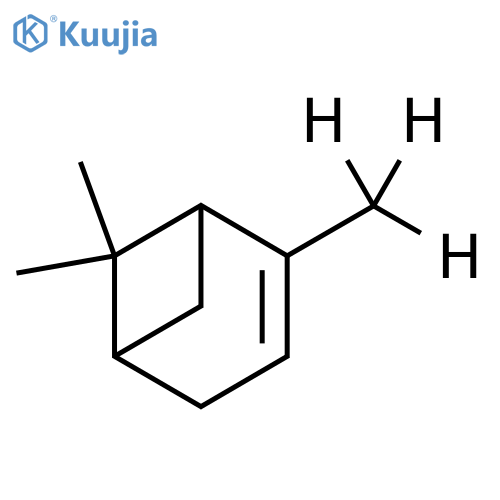

Cas no 75352-01-1 (α-Pinene-D3)

α-Pinene-D3 化学的及び物理的性質

名前と識別子

-

- α-Pinene-D3

-

- インチ: 1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3

- InChIKey: GRWFGVWFFZKLTI-UHFFFAOYSA-N

- ほほえんだ: CC1(C2CC=C(C([H])([H])[H])C1C2)C

α-Pinene-D3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P466606-2.5mg |

α-Pinene-D3 |

75352-01-1 | 2.5mg |

$167.00 | 2023-05-17 | ||

| TRC | P466606-5mg |

α-Pinene-D3 |

75352-01-1 | 5mg |

$328.00 | 2023-05-17 | ||

| TRC | P466606-100mg |

α-Pinene-D3 |

75352-01-1 | 100mg |

$ 3000.00 | 2023-09-06 | ||

| TRC | P466606-10mg |

α-Pinene-D3 |

75352-01-1 | 10mg |

$586.00 | 2023-05-17 | ||

| TRC | P466606-25mg |

α-Pinene-D3 |

75352-01-1 | 25mg |

$1372.00 | 2023-05-17 |

α-Pinene-D3 関連文献

-

V. ?kari?,B. Ga?bpert,M. Hohnjec J. Chem. Soc. C 1970 2444

-

N. Dyubankova,E. Sochacka,K. Kraszewska,B. Nawrot,P. Herdewijn,E. Lescrinier Org. Biomol. Chem. 2015 13 4960

-

N. A. Timofeyeva,O. S. Fedorova Mol. BioSyst. 2016 12 3435

-

4. Reaction of nucleosides with lead tetra-acetate: facile formation of cyclonucleosidesKeiji Kameyama,Magoichi Sako,Kosaku Hirota,Yoshifumi Maki J. Chem. Soc. Chem. Commun. 1984 1658

-

5. Kinetics and mechanism for reduction of tetrabromoaurate(III) by uridineRenato Ettorre J. Chem. Soc. Dalton Trans. 1983 2329

-

6. Stereochemical transformations of 5′-amino-5′-deoxyuridine and its 5,6-dihydro-analogue. 5′-N-Aminoacyl derivatives of 5′-amino-5′-deoxy-5,6-dihydrouridineVinko ?kari?,Darinka Kataleni?,Djurdjica ?kari?,Ivanka Salaj J. Chem. Soc. Perkin Trans. 1 1982 2091

-

7. Some dihydro-cytidines and -isocytidinesVinko ?bkari?,Branko Ga?pert,Marijan Hohnjec,Goran La?an J. Chem. Soc. Perkin Trans. 1 1974 267

-

8. Syntheses of β-D-arabinofurano[1′,2′:4,5]oxa(thia)zolidinesVinko ?kari?,Jasenka Matuli?-Adami? J. Chem. Soc. Perkin Trans. 1 1985 779

-

9. Novel azabicyclo[4,2,1]nonanes from anhydrodihydronucleosidesVinko ?kari?,Marijan Hohnjec J. Chem. Soc. Chem. Commun. 1973 495

-

Frédéric Peyrane,Pascale Clivio Org. Biomol. Chem. 2005 3 1685

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbohydrates and carbohydrate conjugates Glycosyl compounds

- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum

- Natural Products and Extracts Plant Extracts Plant based Poliomintha incana

- Natural Products and Extracts Plant Extracts Plant based Osbornia octodonta

- Natural Products and Extracts Plant Extracts Plant based Minthostachys andina

- Natural Products and Extracts Plant Extracts Plant based Micromyrtus striata

- Natural Products and Extracts Plant Extracts Plant based Laser trilobum

- Natural Products and Extracts Plant Extracts Plant based Hymenocrater incanus

- Natural Products and Extracts Plant Extracts Plant based Ferulago trachycarpa

- Natural Products and Extracts Plant Extracts Plant based Ferulago thirkeana

- Natural Products and Extracts Plant Extracts Plant based Echinophora tournefortii

- Natural Products and Extracts Plant Extracts Plant based Echinophora orientalis

- Natural Products and Extracts Plant Extracts Plant based Echinophora chrysantha

- Natural Products and Extracts Plant Extracts Plant based Ducrosia anethifolia

- Natural Products and Extracts Plant Extracts Plant based Diplolophium africanum

- Natural Products and Extracts Plant Extracts Plant based Anisosciadium orientale

α-Pinene-D3に関する追加情報

Comprehensive Guide to α-Pinene-D3 (CAS No. 75352-01-1): Properties, Applications, and Research Insights

α-Pinene-D3, a deuterated analog of the naturally occurring monoterpene α-Pinene, has garnered significant attention in scientific and industrial research due to its unique isotopic labeling. With the CAS number 75352-01-1, this compound serves as a critical tool in analytical chemistry, fragrance development, and metabolic studies. Its molecular structure, featuring three deuterium atoms, enhances its utility in isotope dilution mass spectrometry (IDMS) and nuclear magnetic resonance (NMR) spectroscopy, making it indispensable for precise quantification and tracing.

The growing demand for deuterated compounds like α-Pinene-D3 aligns with advancements in green chemistry and sustainable sourcing. Researchers increasingly focus on eco-friendly extraction methods and biobased solvents, where α-Pinene-D3 acts as a reference standard. Its role in terpene synthesis and flavor and fragrance industries underscores its versatility, particularly in formulating natural product derivatives with reduced environmental impact.

One of the most searched questions about α-Pinene-D3 revolves around its stability and storage conditions. Proper handling requires inert atmospheres and low temperatures to prevent isotopic exchange, a topic frequently discussed in laboratory forums. Additionally, its application in phytochemical research and aromatherapy studies has surged, driven by consumer interest in plant-based therapeutics and essential oil analytics.

From an SEO perspective, keywords such as "buy α-Pinene-D3," "deuterated terpenes supplier," and "CAS 75352-01-1 uses" reflect high search volumes. These queries highlight the compound's commercial relevance, especially among pharmaceutical manufacturers and academic laboratories. Its non-toxic profile and compliance with REACH regulations further bolster its marketability.

Innovative applications of α-Pinene-D3 extend to food science, where it aids in detecting volatile organic compounds (VOCs) in packaging materials. This aligns with the global push for food safety standards and sustainable packaging solutions. Furthermore, its use in cannabis research—particularly in profiling terpene synergies—has become a hotspot, addressing the booming legal cannabinoid market.

In summary, α-Pinene-D3 (CAS No. 75352-01-1) exemplifies the intersection of isotopic labeling and applied sciences. Its multifaceted roles—from analytical standards to industrial applications—make it a cornerstone in modern chemistry. As research trends evolve, this compound will likely remain pivotal in addressing sustainability challenges and technological advancements.

75352-01-1 (α-Pinene-D3) 関連製品

- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)

- 2171939-48-1(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidomethyl}pentanoic acid)

- 2172128-29-7(2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)

- 1214365-20-4(3,5-Di(pyridin-4-yl)picolinonitrile)

- 205533-81-9(Fenfangjine G)

- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)

- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

- 45204-08-8(ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate)

- 1954-91-2(3-Hydroxybutyranilide)

- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)